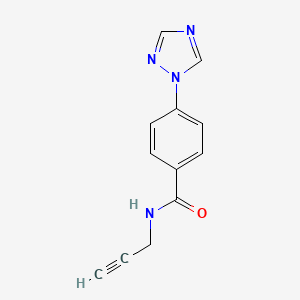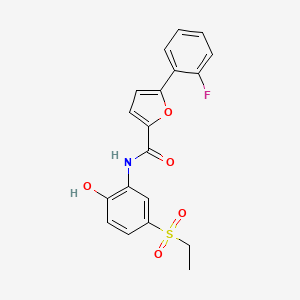
3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide is a synthetic compound that belongs to the pyrazole family of compounds. It is a potent inhibitor of a specific enzyme called glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes. This compound has gained considerable attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been demonstrated to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain. Additionally, this compound has been found to have anti-inflammatory and antidiabetic properties.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide involves the inhibition of 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide, a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide is overactivated in various diseases, leading to abnormal cellular processes. 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide inhibits 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide are diverse and depend on the specific disease being targeted. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide. In Alzheimer's disease, it reduces the accumulation of beta-amyloid plaques in the brain, thereby preventing neurodegeneration. Additionally, it has been found to have anti-inflammatory and antidiabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide is its potency and specificity for 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide inhibition. It is also relatively easy to synthesize and purify, making it suitable for large-scale experiments. However, one of the limitations is its potential toxicity, which requires careful dosage and administration in animal studies.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to explore its mechanism of action in more detail, including its interactions with other cellular pathways. Additionally, future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide involves the reaction of 4-bromo-2-(4-methoxyphenyl)pyridine with 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, and the product is obtained in high yield after purification.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-9-7-16(8-10-19)21-20(22(27)24-17-11-13-23-14-12-17)15-26(25-21)18-5-3-2-4-6-18/h2-15H,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVYVENKYYMOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)
![5-Chloro-4-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole](/img/structure/B7545548.png)
![(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7545554.png)

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)



![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)
